molecular formula C9H8N2O3S B13705592 Ethyl 5-(2-Thiazolyl)isoxazole-3-carboxylate

Ethyl 5-(2-Thiazolyl)isoxazole-3-carboxylate

Cat. No.: B13705592
M. Wt: 224.24 g/mol
InChI Key: LQVUNQPNFAXCIQ-UHFFFAOYSA-N
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Description

MFCD32876504 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

The synthesis of MFCD32876504 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.

Synthetic Routes

The synthetic routes for MFCD32876504 typically involve the use of organic solvents and catalysts to facilitate the reaction. One common method includes the reaction of a triazolo ring compound with methanesulfonate under controlled conditions to form the desired crystal form . The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of MFCD32876504 often involves scaling up the laboratory synthesis methods to produce larger quantities. The process is designed to be simple and easy to implement, making it suitable for large-scale production. The crystal form of the compound prepared in industrial settings has good solubility and stability, which facilitates its preparation and storage .

Chemical Reactions Analysis

MFCD32876504 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Types of Reactions

    Oxidation: MFCD32876504 can undergo oxidation reactions, often facilitated by water radical cations.

    Reduction: The compound can also participate in reduction reactions, where it gains electrons and reduces its oxidation state.

    Substitution: Substitution reactions involve the replacement of one functional group in the compound with another, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen gas. The conditions for these reactions vary but often include ambient temperature and pressure to ensure efficient and controlled reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce quaternary ammonium cations, while substitution reactions can yield various substituted derivatives of MFCD32876504 .

Scientific Research Applications

MFCD32876504 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

In chemistry, MFCD32876504 is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for developing new compounds and studying reaction mechanisms.

Biology

In biological research, MFCD32876504 is used to study cellular processes and molecular interactions. Its ability to undergo specific chemical reactions makes it useful for probing biological systems and understanding cellular functions.

Medicine

In medicine, MFCD32876504 is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases .

Industry

In the industrial sector, MFCD32876504 is used in the production of various chemical products. Its stability and ease of production make it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of MFCD32876504 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the system .

Comparison with Similar Compounds

MFCD32876504 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures and methanesulfonate groups. MFCD32876504 stands out due to its specific crystal form and stability, which enhance its solubility and reactivity .

List of Similar Compounds

  • Triazolo ring compounds
  • Methanesulfonate derivatives
  • Quaternary ammonium cations

These compounds share some structural similarities with MFCD32876504 but differ in their specific properties and applications .

Properties

IUPAC Name

ethyl 5-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-13-9(12)6-5-7(14-11-6)8-10-3-4-15-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVUNQPNFAXCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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